molecular formula C23H24N4O2S B2440994 2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-27-5

2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No. B2440994
M. Wt: 420.53
InChI Key: OKOHKJDZPJHKHX-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Triazole, a significant heterocycle that exhibits broad biological activities, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical is used in the synthesis of various heterocyclic compounds. Mohamed (2021) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the chemical's utility in creating new compounds with potential biological activities H. M. Mohamed, 2021.

  • Antimicrobial Activities : Research by Altıntop et al. (2011) explores the antimicrobial properties of new triazole derivatives, including structures similar to the chemical . These studies highlight its potential use in developing new antimicrobial agents M. Altıntop, Z. Kaplancıklı, G. Turan-Zitouni, A. Özdemir, Fatih Demirci, G. İşcan, G. Revial, 2011.

  • Insecticidal Applications : Fadda et al. (2017) utilized a similar compound in the synthesis of various heterocycles tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates the potential application of such chemicals in developing new insecticides A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017.

  • Anticancer Activity : Lesyk et al. (2007) studied the synthesis of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, including compounds structurally similar to the one , and evaluated their anticancer activities on various human cancer cell lines Roman Lesyk, Olena Vladzimirska, Serhiy Holota, Lucjusz Zaprutko, Andrzej Gzella, 2007.

  • Role in Heterocyclic Synthesis : Ammar et al. (2005) describe the synthesis of thiazolo[3,2-a]pyridines from compounds like the one , demonstrating its role in the creation of heterocyclic compounds Y. Ammar, A. El-Sharief, A. Al‐Sehemi, Y. Mohamed, G. A. M. El-Hag Ali, M. A. Senussi, M. El-Gaby, 2005.

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . This could be a potential area of future research.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-29-20-9-7-17(8-10-20)14-21(28)24-12-11-19-15-30-23-25-22(26-27(19)23)18-6-4-5-16(2)13-18/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOHKJDZPJHKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

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